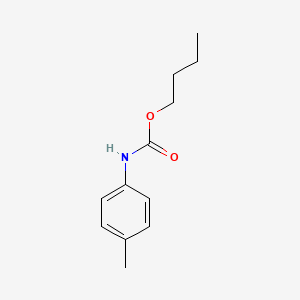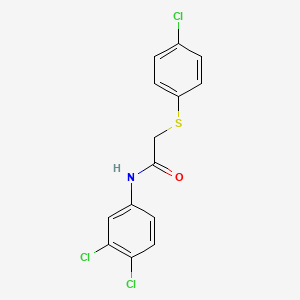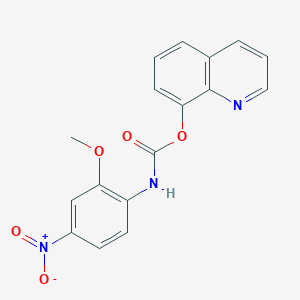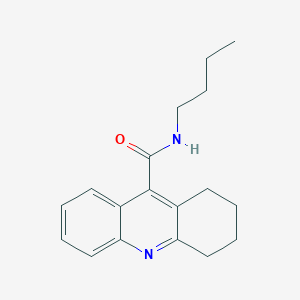
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- is a complex organic compound with the molecular formula C27H33N3O6S3 It is known for its unique structure, which includes a tetraazacyclododecane ring substituted with sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and sulfonylating agents to introduce the sulfonyl groups at specific positions on the tetraazacyclododecane ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- involves its ability to form stable complexes with metal ions. This chelation process is crucial for its applications in catalysis and drug delivery. The molecular targets and pathways involved include interactions with metal ions and biological macromolecules, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without sulfonyl substitutions.
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-: A similar compound with three sulfonyl groups but lacking the fourth methylsulfonyl group.
Uniqueness
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over metal ion coordination and reactivity.
Properties
CAS No. |
99892-20-3 |
|---|---|
Molecular Formula |
C30H40N4O8S4 |
Molecular Weight |
712.9 g/mol |
IUPAC Name |
1,4,7-tris-(4-methylphenyl)sulfonyl-10-methylsulfonyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C30H40N4O8S4/c1-25-5-11-28(12-6-25)44(37,38)32-19-17-31(43(4,35)36)18-20-33(45(39,40)29-13-7-26(2)8-14-29)22-24-34(23-21-32)46(41,42)30-15-9-27(3)10-16-30/h5-16H,17-24H2,1-4H3 |
InChI Key |
RJMQVHXXWWNHDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)




![Ethyl {2-[(ethoxycarbonyl)amino]-2-methylpropyl}(3-hydroxypropyl)carbamate](/img/structure/B11958332.png)



![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)




